molecular formula C9H7IO B1451416 5-Iodo-2,3-dihydro-1H-inden-1-one CAS No. 511533-38-3

5-Iodo-2,3-dihydro-1H-inden-1-one

Cat. No. B1451416
M. Wt: 258.06 g/mol
InChI Key: XVDWDHAAIWZKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO . It is also known as 5-IODO-1-INDANONE . The compound has a molecular weight of 258.06 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2,3-dihydro-1H-inden-1-one consists of nine carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom . The InChI code for the compound is 1S/C9H7IO/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5H,1,4H2 .


Physical And Chemical Properties Analysis

5-Iodo-2,3-dihydro-1H-inden-1-one has a molecular weight of 258.06 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 178 .

Scientific Research Applications

1. Antibacterial and Antifungal Studies

  • Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

2. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives, which are prevalent moieties present in selected alkaloids, have been synthesized .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

3. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles

  • Summary of Application: A copper (I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) which are substantially better than those achievable with an alternative two-step reaction sequence .

4. Synthesis of Biologically Active Compounds

  • Summary of Application: The derivatives of 1,3-diazole, which can be synthesized from 5-Iodo-2,3-dihydro-1H-inden-1-one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

5. Synthesis of Indinavir

  • Summary of Application: 5-Iodo-2,3-dihydro-1H-inden-1-one is used as an important intermediate in the synthesis of Indinavir, a medication used for the treatment of HIV/AIDS .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

6. Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

  • Summary of Application: Indane-1,3-dione, a structure similar to 5-Iodo-2,3-dihydro-1H-inden-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

7. Production of Di- and Tri-substituted Imidazolones

  • Summary of Application: The reaction involving 5-Iodo-2,3-dihydro-1H-inden-1-one has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound should be stored in a dark place, in an inert atmosphere, at room temperature . The compound is associated with hazard statements H302, H315, and H319 .

properties

IUPAC Name

5-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWDHAAIWZKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661192
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,3-dihydro-1H-inden-1-one

CAS RN

511533-38-3
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
5-Iodo-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
5-Iodo-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
5-Iodo-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
5-Iodo-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
5-Iodo-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.